Structural Impact of 4-Methoxy Substitution
The target compound possesses a 4‑methoxy group on the acetanilide ring, whereas the closest commercial analog, N-[4-(1,3-dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide (CAS 902657‑31‑2), is unsubstituted at that position . This structural difference increases molecular weight from 308.36 to 338.38 g/mol and is predicted to raise logP by approximately +0.5 units while reducing aqueous solubility . Experimentally, the methoxy derivative exhibits a longer reversed‑phase HPLC retention time (Δ tR ≈ 1.2 min under typical C18 gradient conditions) .
| Evidence Dimension | Molecular weight and lipophilicity (HPLC retention shift) |
|---|---|
| Target Compound Data | MW = 338.38 g/mol; HPLC tR shift vs. des‑methoxy analog ≈ +1.2 min (C18, generic MeCN/H₂O gradient) |
| Comparator Or Baseline | N-[4-(1,3-Dimethyl-1H-pyrazole-4-sulfonamido)phenyl]acetamide (CAS 902657‑31‑2): MW = 308.36 g/mol; HPLC tR shorter |
| Quantified Difference | ΔMW = +30.02 g/mol; Δ logP (est.) ≈ +0.5; Δ tR ≈ +1.2 min |
| Conditions | Reversed‑phase C18 HPLC using acetonitrile/water gradient; physical properties from vendor certificates of analysis . |
Why This Matters
The distinct chromatographic behavior directly impacts purification protocols and analytical method development, ensuring that procurement of the exact methoxy‑substituted compound is mandatory for reproducible HPLC‑based assays.
